1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
Overview
Description
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid is a member of the dihydronaphthofurans (DHNs) class of compounds . These compounds are known to have significant biological and pharmacological activities . The primary target of this compound is the nuclear factor-κB (NF-κB) , a transcription factor that plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and infections .
Mode of Action
The compound interacts with NF-κB, inhibiting its activity . This interaction results in the suppression of the transcription factor’s ability to activate genes involved in inflammation, cell proliferation, and other immune responses . The exact molecular mechanism of this interaction is still under investigation.
Biochemical Pathways
The inhibition of NF-κB disrupts several biochemical pathways. NF-κB is involved in the regulation of various genes that control immune responses, inflammation, cell proliferation, and cell survival . Therefore, the inhibition of NF-κB by this compound can potentially affect these pathways, leading to altered immune responses and reduced inflammation .
Pharmacokinetics
It is known that the compound is solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of NF-κB by this compound can lead to a decrease in the expression of genes regulated by this transcription factor . This can result in reduced inflammation and altered immune responses . In addition, the compound has shown potent cytotoxicity against certain cancer cell lines , suggesting potential anticancer effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to UV or sunlight can cause vinylidene-naphthofurans, a class of compounds to which this compound belongs, to exhibit photochromic properties This could potentially affect the compound’s stability and efficacy
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may have potential anticancer properties and could inhibit NF-κB activity . It has shown potent cytotoxicity at low concentrations against certain cell lines .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,2-dihydrobenzo[e][1]benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-6,12H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFGHUAUIIFACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377001 | |
Record name | 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24758-31-4 | |
Record name | 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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